5-methylfuran-3-carboxylic Acid

Description

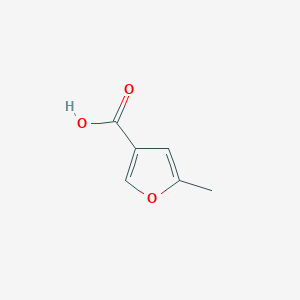

Structure

3D Structure

Propriétés

IUPAC Name |

5-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRXWAAVDTLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944576 | |

| Record name | 5-Methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21984-93-0 | |

| Record name | 3-Furancarboxylic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021984930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Abundance, Isolation Methodologies, and Phytochemical Profiling of 5 Methylfuran 3 Carboxylic Acid

Isolation from Fungal Species: Coprinus comatus and Other Nematophagous Fungi

Coprinus comatus, commonly known as the shaggy mane mushroom, and other nematophagous fungi have been identified as sources of 5-methylfuran-3-carboxylic acid. nih.govnih.gov This compound is among several nematotoxic substances produced by these fungi. nih.gov In a study investigating the predatory mechanisms of C. comatus against nematodes, this compound was isolated from the fungus. nih.gov The research revealed that this and other compounds contribute to the immobilization of nematodes, which are then consumed by the fungus. nih.govnih.gov The isolation of this carboxylic acid from C. comatus involved spectroscopic and mass spectrometric analysis, which confirmed its structure as C6H6O3. nih.gov

Occurrence in Medicinal Plants: Capparis spinosa, Portulaca oleracea, and Paris L.

Beyond the fungal kingdom, this compound and its analogs have been identified in several medicinal plants, highlighting their potential role in the therapeutic properties of these species.

The caper bush, Capparis spinosa, is a notable source of furan (B31954) derivatives. frontiersin.org While the focus has often been on its flavonoid content, studies have also isolated and identified various other compounds, including 4-hydroxy-5-methyl-3-furancarboxylic acid. frontiersin.org This compound is just one of many secondary metabolites that contribute to the plant's diverse phytochemical profile. frontiersin.org

Portulaca oleracea, or purslane, a plant recognized for its nutritional and medicinal value, also contains 4-hydroxy-5-methylfuran-3-carboxylic acid. researchgate.netresearchgate.net A comprehensive study of its chemical constituents led to the isolation of twenty compounds, including this furan derivative, which was identified for the first time in this plant. researchgate.net The presence of such compounds underscores the complex chemical makeup of this widely consumed herb. researchgate.netresearchgate.netnih.gov

Identification of Related Analogues (e.g., 4-hydroxy-5-methylfuran-3-carboxylic acid as Cappariside)

A significant related analogue, 4-hydroxy-5-methylfuran-3-carboxylic acid, has been isolated from the fruits of Capparis spinosa and named "cappariside". tandfonline.comnih.govresearchgate.net This novel antioxidant compound was identified through an activity-directed fractionation and purification process aimed at isolating components with 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. tandfonline.comnih.govresearchgate.net The structure of cappariside was elucidated using extensive 1D- and 2D-NMR spectroscopic analysis. tandfonline.comnih.govresearchgate.net

Detection in Agricultural Products: Monofloral Honeys

The presence of this compound extends to agricultural products, specifically certain types of monofloral honeys. nih.govnih.gov A comprehensive survey of phenolic and non-phenolic constituents in monofloral honeys from around the globe reported the detection of this compound in three different honey samples. nih.gov For instance, it has been identified as a predominant non-volatile compound in Manuka honey, derived from Leptospermum scoparium. nih.gov The occurrence of this compound in honey is likely derived from the nectar of the plants foraged by bees, suggesting its presence in the floral sources themselves. nih.gov

Advanced Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation and identification of this compound and its analogues from complex natural matrices rely on sophisticated analytical techniques.

Activity-Directed Fractionation and Purification Processes

Activity-directed fractionation is a powerful strategy for isolating bioactive compounds from natural sources. nih.gov This approach was successfully employed to isolate cappariside from Capparis spinosa fruits. tandfonline.comnih.gov The process involves a step-by-step separation of the plant extract, with each fraction being tested for a specific biological activity. nih.gov In the case of cappariside, fractions were screened for their DPPH radical scavenging capacity. tandfonline.comnih.gov The most active fractions were then subjected to further purification using techniques like column chromatography until the pure, active compound was obtained. tandfonline.comnih.govnih.gov

Ultra-High-Pressure Liquid Chromatography (UHPLC) and Tandem Mass Spectrometry (MS/MS) Profiling

Modern analytical platforms, particularly Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), have become indispensable for the comprehensive profiling of natural products. researchgate.netmdpi.com UHPLC offers rapid and high-resolution separation of complex mixtures, while MS/MS provides sensitive and specific detection and structural information. researchgate.net This combination is highly effective for untargeted metabolomics studies, which aim to identify a wide range of chemical constituents in a sample. mdpi.com Such techniques are crucial for detecting and quantifying compounds like this compound in intricate biological samples such as plant extracts and honey. mdpi.comcsic.es

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-DAD) Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array Detector (DAD) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. This method is particularly suitable for the analysis of non-volatile or thermally unstable compounds like furanic acids. The DAD provides spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment.

While specific, validated HPLC-DAD methodologies focusing exclusively on this compound are not extensively detailed in publicly available research, methods developed for structurally similar furan derivatives provide a strong basis for its analysis. A notable example is a reliable Solid Phase Extraction (SPE) followed by an HPLC-DAD method developed for the simultaneous separation and quantification of ten different furan derivatives in complex food matrices such as apple cider and wine. nih.gov This methodology demonstrates the capability of HPLC-DAD for resolving and quantifying furanic compounds, including furan carboxylic acids.

Detailed Research Findings

Research into the analysis of furan derivatives has established effective chromatographic conditions that can be adapted for this compound. In a study analyzing various furan compounds, satisfactory separation was achieved on a C18 column, a common reversed-phase column, with a run time of less than 30 minutes. nih.gov The method's validation shows high precision and sensitivity, with low limits of detection (LOD) and quantification (LOQ), making it suitable for trace analysis in complex samples. nih.gov

The method validation parameters for related furanic compounds, such as 2-furoic acid, are presented below, offering a reference for the expected performance of an HPLC-DAD method for this compound.

Table 1: HPLC-DAD Method Validation Parameters for Relevant Furan Derivatives Data adapted from a study on furan derivatives in wine. nih.gov

| Parameter | 2-Furoic Acid | 5-Methyl-2-furaldehyde |

| Limit of Detection (LOD) | 0.093 mg/L | 0.002 mg/L |

| Limit of Quantitation (LOQ) | 0.310 mg/L | 0.010 mg/L |

| Intra-day Precision (RSD%) | < 3.9% | < 3.9% |

| Inter-day Precision (RSD%) | < 3.9% | < 3.9% |

| Recovery | > 77.8% | > 80.5% |

The chromatographic conditions used to achieve these results provide a foundational methodology for analyzing this compound.

Table 2: Representative Chromatographic Conditions for Furan Derivative Analysis Based on a validated method for furan derivatives. nih.gov

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatograph |

| Detector | Photodiode Array Detector (DAD) |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Gradient elution is typically used, often involving a mixture of an aqueous acidic solution (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Flow Rate | Typically around 1.0 mL/min. |

| Detection Wavelength | Selected based on the UV absorbance maximum of the analyte. Furan carboxylic acids generally absorb in the range of 245-280 nm. |

| Sample Preparation | Solid Phase Extraction (SPE) is often employed for sample clean-up and concentration, enhancing sensitivity and reducing matrix interference. nih.gov |

These findings underscore that HPLC-DAD is a precise, sensitive, and robust technique for the quantitative analysis of furan derivatives. By adapting and optimizing these established conditions, a validated method for the specific determination of this compound in various natural and synthetic samples can be readily developed.

Synthetic Methodologies and Chemical Derivatization Strategies for 5 Methylfuran 3 Carboxylic Acid

Total Synthesis Approaches and Reaction Pathway Design

The construction of the 5-methylfuran-3-carboxylic acid skeleton is a key challenge that has been addressed through various synthetic routes. These pathways often involve the formation of the furan (B31954) ring from acyclic precursors that already contain the necessary carbon framework.

The generation of dianions from carboxylic acids presents a powerful tool in organic synthesis for forming carbon-carbon bonds. This strategy typically involves the sequential removal of two acidic protons: the carboxylic acid proton followed by a proton at the α-position. While a specific, documented synthesis of this compound using a dianion intermediate is not extensively reported in readily available literature, the general principles of this methodology can be applied hypothetically.

A plausible pathway would involve a precursor like a β-keto acid or a related derivative where a dianion could be formed and then cyclized. The reactivity of such intermediates, however, must be carefully controlled to favor the desired furan ring formation over other potential side reactions.

A fundamental and widely employed method for constructing furan rings is the Paal-Knorr furan synthesis. organic-chemistry.org This acid-catalyzed reaction involves the cyclization and dehydration of a 1,4-dicarbonyl compound to yield the corresponding furan. organic-chemistry.org For this compound, a suitable 1,4-dicarbonyl precursor would be required, which upon cyclization, would yield the desired substitution pattern.

Modern synthetic methods have expanded the toolbox for creating substituted furans. These include:

Gold-catalyzed cycloisomerization: Gold catalysts can efficiently promote the cyclization of substrates like 2-alkynylcycloalk-2-enols to form fused furan structures. organic-chemistry.org A related approach using gold(III) catalysis has been used to improve the yield in the synthesis of certain furan fatty acids. researchgate.net

Palladium-catalyzed reactions: Palladium catalysts are used in various furan syntheses. One notable method is the PdI₂/KI-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, which produces furan-3-carboxylic esters directly. nih.gov

Copper-catalyzed annulation: Multisubstituted furans can be prepared through the copper-catalyzed intermolecular annulation of components like aryl ketones and aromatic olefins. organic-chemistry.org

These methods highlight the diverse strategies available for constructing the core furan structure, which can be adapted for the synthesis of 2,5-disubstituted frameworks like that of this compound.

Stereoselective Synthesis and Chiral Induction Attempts

Introducing chirality into furan-containing molecules is a significant synthetic challenge, primarily because the aromaticity of the furan ring eliminates the possibility of stable chiral centers on the ring itself unless it is part of a larger chiral structure or is non-planar. However, stereocenters can be present on substituents attached to the ring.

For a molecule like this compound, stereoselective synthesis would focus on derivatives where a chiral center is introduced, for example, by modifying the carboxylic acid group or other substituents. While specific attempts at chiral induction for this exact molecule are not prominent in the literature, general strategies for synthesizing chiral furan derivatives are known. These often rely on:

Starting with chiral precursors: A well-established approach is to begin the synthesis with an enantiomerically pure starting material. For instance, (5S)-5-methylfuran-2(5H)-one has been synthesized from L-lactic acid ethyl ester, demonstrating the transfer of chirality from a starting pool to a furan-containing product. researchgate.net

Asymmetric catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the furan ring or in the modification of its substituents.

Resolution of racemates: Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for separating enantiomers of chiral furan-containing compounds, which has been successfully applied to derivatives of spiro-fused polycyclic aromatic compounds containing a furan unit. nih.gov

Rational Design and Synthesis of Novel Analogues and Derivatives

The rational design of novel analogues of this compound is driven by the goal of creating molecules with tailored properties. nih.gov This involves strategic modifications to both the furan ring and the carboxylic acid functional group.

Modifying the furan ring allows for the introduction of various functional groups, which can significantly alter the molecule's chemical and physical properties. Key strategies include:

Friedel-Crafts Acylation: This reaction can be used to introduce acyl groups onto the furan ring, typically at an alpha-position. nih.gov

Vilsmeier-Haack Reaction: This is a standard method for introducing a formyl group (an aldehyde) onto an activated aromatic ring like furan. For example, methyl 2-methylfuran-3-carboxylate can be formylated at the 5-position to produce methyl 5-formyl-2-methyl-3-furoate. chemicalbook.com

Metal-Catalyzed Cross-Coupling: Halogenated furan intermediates can be used in cross-coupling reactions (e.g., Suzuki, Stille) to form new carbon-carbon bonds, attaching a wide variety of substituents to the furan core.

These modifications allow for the synthesis of a broad library of analogues based on the this compound scaffold.

The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functionalities. This is a cornerstone of creating derivatives of this compound. Common transformations include:

Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by other methods such as reaction with alkyl halides after conversion to the carboxylate salt.

Amidation: Conversion to an amide is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This activated intermediate is then reacted with a primary or secondary amine to form the corresponding amide. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (5-hydroxymethyl-3-methylfuran) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acid Halides: As mentioned, treatment with reagents like thionyl chloride converts the carboxylic acid into the more reactive acid chloride, which is a key intermediate for synthesizing esters and amides. researchgate.net

The following table summarizes these key transformations starting from this compound.

| Starting Material | Reagent(s) | Product Functional Group |

| This compound | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| This compound | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., R-NH₂) | Amide |

| This compound | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Water/Acid Workup | Primary Alcohol |

| This compound | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride |

These derivatization strategies are essential for exploring the chemical space around this compound and for synthesizing novel compounds for further study.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylfuran 3 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR provides fundamental information about the types and number of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of 5-methylfuran-3-carboxylic acid is expected to show distinct signals corresponding to each unique proton environment. The acidic proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet significantly downfield, typically in the 10-13 ppm range, due to deshielding and hydrogen bonding. sdsu.educhemicalbook.com The two protons on the furan (B31954) ring are not equivalent and would appear as distinct signals, likely as doublets or singlets depending on the coupling constants, in the aromatic region. The methyl group (–CH₃) protons would appear as a sharp singlet in the upfield region, typically around 2.0-2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and expected to resonate in the 165-185 ppm region. sdsu.edu The four carbons of the furan ring would produce four distinct signals in the region characteristic for aromatic and heteroaromatic rings (approximately 110-160 ppm). The carbon of the methyl group would be the most shielded, appearing at the upfield end of the spectrum (around 10-20 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (–COOH) | 10.0 – 13.0 (broad s) | 165 – 175 |

| Furan C2–H | 7.0 – 8.0 (s) | 140 – 150 |

| Furan C4–H | 6.0 – 7.0 (s) | 110 – 120 |

| Furan C3 | - | 120 – 130 |

| Furan C5 | - | 150 – 160 |

| Methyl (–CH₃) | 2.0 – 2.5 (s) | 10 – 20 |

Note: These are predicted values based on typical chemical shift ranges for the respective functional groups. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduutsunomiya-u.ac.jp In this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the two furan ring protons (H2 and H4), confirming their proximity within the same spin system. The methyl and carboxylic acid protons, being singlets, would not show cross-peaks.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). sdsu.eduutsunomiya-u.ac.jp An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a correlation between the methyl proton signal and the methyl carbon signal, as well as correlations for each of the furan C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for identifying longer-range (2-4 bond) correlations between protons and carbons, which helps to connect different parts of the molecule. sdsu.eduutsunomiya-u.ac.jp For this compound, crucial HMBC correlations would include:

The methyl protons (H on C6) showing a correlation to the C5 and C4 carbons of the furan ring.

The furan proton at C2 showing correlations to the carboxylic carbon (C7), C3, and C4.

The furan proton at C4 showing correlations to C3, C5, and the methyl carbon (C6).

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms (Proton → Carbon) |

| COSY | H2 ↔ H4 | - |

| HSQC | - | H2 → C2; H4 → C4; H(CH₃) → C6 |

| HMBC | - | H(CH₃) → C4, C5; H2 → C3, C4, C7; H4 → C2, C3, C5, C6 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight. For this compound (C₆H₆O₃), the molecular weight is 126.11 g/mol . sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the elemental formula of the compound by comparing the measured exact mass with calculated values.

Table 3: HRMS Data for this compound

| Ion Species | Calculated Exact Mass |

| [C₆H₆O₃+H]⁺ | 127.03952 |

| [C₆H₆O₃+Na]⁺ | 149.02146 |

| [C₆H₅O₃]⁻ | 125.02387 |

In mass spectrometry, molecules often fragment in predictable ways. Analyzing these fragmentation patterns provides structural information. For short-chain carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.orgwhitman.edu Aromatic rings like furan are relatively stable, so the molecular ion peak is expected to be prominent. whitman.edu Fragmentation of the furan ring itself can also occur, leading to characteristic daughter ions.

Key expected fragments for this compound would include:

m/z 126: The molecular ion [M]⁺•.

m/z 109: Loss of a hydroxyl radical [M-OH]⁺.

m/z 81: Loss of a carboxyl group [M-COOH]⁺.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic IR absorptions are associated with the carboxylic acid group. A very broad O–H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. libretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would appear between 1680 and 1710 cm⁻¹ for an aromatic acid. libretexts.org Additional peaks for C–O stretching and C=C stretching of the furan ring would also be present.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O–H stretch | 2500 – 3300 (very broad) |

| Carbonyl | C=O stretch | 1680 – 1710 (strong, sharp) |

| Furan Ring | C=C stretch | ~1500 – 1600 |

| Carboxylic Acid | C–O stretch | ~1210 – 1320 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores. Furan itself exhibits absorption at around 200-220 nm. The presence of the carboxylic acid and methyl substituents on the furan ring constitutes a conjugated system. Unconjugated carboxylic acids typically absorb around 210 nm, which is often not highly useful. chemicalbook.comlibretexts.org However, conjugation with the furan ring is expected to shift the absorption maximum (λ_max) to a longer wavelength, likely in the 240-270 nm range.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with profound implications in fields such as pharmacology and materials science. For chiral molecules like this compound, where the stereocenter dictates its three-dimensional arrangement and biological activity, Electronic Circular Dichroism (ECD) spectroscopy emerges as a powerful tool for unambiguously assigning the absolute configuration. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is exquisitely sensitive to its stereostructure.

The principle of using ECD for absolute configuration determination lies in the comparison of an experimentally measured ECD spectrum with a theoretically calculated spectrum for a known enantiomer (e.g., the R or S configuration). nih.gov A close match between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration of the compound . This approach is particularly valuable for molecules that are difficult to crystallize for X-ray analysis or when only small sample quantities are available. lanl.govspark904.nl

The process involves a multi-step computational protocol. Initially, a thorough conformational search is performed to identify all low-energy conformers of the molecule. This is crucial as the observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers in solution. frontiersin.orgresearchgate.net Subsequently, the geometry of each conformer is optimized, and their ECD spectra are calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TD-DFT). lanl.govfrontiersin.org

Detailed Research Findings from Analogous Systems

To illustrate the application of ECD in determining the absolute configuration of chiral furan derivatives, consider a hypothetical case for the (S)- and (R)-enantiomers of this compound. The expected ECD spectra would be mirror images of each other. The Cotton effects (CEs), which are the positive or negative bands in an ECD spectrum, are characteristic of the electronic transitions of the chromophores within the chiral environment.

For a molecule like this compound, the key chromophores are the furan ring and the carboxylic acid group. The electronic transitions associated with these groups (e.g., π → π* and n → π* transitions) will be electronically coupled and perturbed by the chiral center, leading to distinct Cotton effects.

Below is a hypothetical data table illustrating the kind of results one would obtain from an ECD analysis of a chiral furan derivative. The data is based on typical values observed for similar organic molecules.

Table 1: Hypothetical Experimental ECD Data for an Analogous Chiral Furan Carboxylic Acid

| Wavelength (nm) | Cotton Effect (Δε) |

| 275 | +2.5 |

| 240 | -3.8 |

| 210 | +1.9 |

The table above shows three distinct Cotton effects at 275, 240, and 210 nm with alternating signs. To assign the absolute configuration, this experimental spectrum would be compared with the calculated spectra for both the (R) and (S) enantiomers.

Table 2: Comparison of Experimental and Calculated ECD Data for a Hypothetical Chiral Furan Derivative

| Experimental Data | Calculated Data for (R)-enantiomer | Calculated Data for (S)-enantiomer |

| Wavelength (nm) | Δε | Wavelength (nm) |

| 275 | +2.5 | 278 |

| 240 | -3.8 | 242 |

| 210 | +1.9 | 211 |

In this illustrative example, the calculated ECD spectrum for the (R)-enantiomer shows a positive Cotton effect around 278 nm, a negative one around 242 nm, and another positive one around 211 nm. This pattern closely matches the experimental data. Conversely, the calculated spectrum for the (S)-enantiomer shows the opposite pattern. The excellent agreement between the experimental data and the calculated spectrum for the (R)-enantiomer would lead to the confident assignment of the (R)-configuration to the analyzed sample.

The accuracy of the TD-DFT calculations is dependent on the choice of the functional and basis set. Therefore, it is common practice to perform calculations with different levels of theory to ensure the reliability of the predicted spectra. lanl.govfrontiersin.org

Pharmacological and Biological Activities of 5 Methylfuran 3 Carboxylic Acid: Mechanistic Investigations and Therapeutic Potential

Nematicidal Efficacy and Underlying Mechanisms of Action

5-Methylfuran-3-carboxylic acid, a secondary metabolite produced by certain fungi, has been identified as a compound with significant nematicidal properties. Research into its efficacy and mode of action has revealed potent activity against key plant-parasitic and free-living nematodes, suggesting its potential as a lead compound for biocontrol strategies.

In vitro assays have demonstrated the potent nematicidal effects of this compound. The compound was isolated from the fungus Coprinus comatus and tested against the root-knot nematode Meloidogyne incognita and the free-living nematode Panagrellus redivivus. nih.govasm.org In these laboratory tests, this compound was one of the most toxic metabolites isolated, exhibiting significant lethal effects on both nematode species. nih.govasm.org

The nematicidal activity was quantified by determining the lethal dose required to kill 50% (LD₅₀) and 90% (LD₉₀) of the nematode populations. For both M. incognita and P. redivivus, the LD₅₀ was found to be 100 µg/mL, and the LD₉₀ was 200 µg/mL. nih.govresearchgate.net This efficacy highlights its role as a key toxin produced by its fungal source. dokumen.pubonline-rpd.org

Table 1: Nematicidal Activity of this compound This table summarizes the lethal dose (LD) values of this compound against two nematode species as reported in the literature.

| Nematode Species | Test Type | LD₅₀ (µg/mL) | LD₉₀ (µg/mL) | Source(s) |

| Meloidogyne incognita | In vitro | 100 | 200 | nih.govasm.orgresearchgate.net |

| Panagrellus redivivus | In vitro | 100 | 200 | nih.govasm.orgresearchgate.net |

The fungus Coprinus comatus, which produces this compound, employs a dual-action attack mechanism involving both mechanical and chemical strategies. nih.govresearchgate.net A unique feature of this fungus is the formation of a structure called a "spiny ball" on its vegetative hyphae. nih.govresearchgate.net

Scanning electron microscopy revealed that these spiny structures can physically damage the nematode cuticle. asm.orgnih.gov This mechanical injury is severe, causing the leakage of the nematode's internal materials, which ultimately leads to death. asm.orgnih.gov The physical integrity of these spiny balls is essential for their killing efficacy. nih.gov While this mechanical damage is a key part of the fungus's predatory action, it is complemented by the production of potent chemical toxins, including this compound, which paralyze and kill the nematode. nih.govunica.it

The precise molecular mechanism by which this compound exerts its toxicity is not fully elucidated. However, a plausible hypothesis involves its chemical structure. This compound is an α,β-unsaturated carboxylic acid, a class of compounds known as potential Michael acceptors.

One proposed mechanism for other nematicidal compounds with an α,β-unsaturated carbonyl structure is the Michael addition reaction. unica.it This reaction involves the nucleophilic addition of amino or thiol groups, which are present in the proteins of the nematode cuticle, to the electrophilic double bond of the nematicide. unica.it Such an interaction would lead to the covalent modification of cuticle proteins, resulting in evident cuticle damage and the subsequent leakage of internal fluids. unica.it Given its structure, it is hypothesized that this compound may act via a similar mechanism, though direct evidence for this specific interaction is pending further research.

Antioxidant Activity and Reactive Oxygen Species Scavenging Potential

In addition to its nematicidal properties, this compound has been identified in plants and other natural sources that are investigated for their antioxidant activities.

This compound has been identified as a chemical constituent in plants such as purslane (Portulaca oleracea), which are noted for their antioxidant properties. researchgate.netresearchgate.net The compound has also been reported in certain types of honey. mdpi.comsemanticscholar.org

Direct assessment of the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging capacity of this compound is not extensively detailed in the reviewed literature. However, a closely related compound, 4-hydroxy-5-methylfuran-3-carboxylic acid (named cappariside), was isolated from the fruits of Capparis spinosa. tandfonline.comresearchgate.net This hydroxylated analog demonstrated strong scavenging capacity for DPPH radicals, with a reported half-maximal scavenging concentration (SC₅₀) value of 0.204 ± 0.002 mM. tandfonline.comresearchgate.net While this highlights the antioxidant potential within this class of furan-based carboxylic acids, specific DPPH scavenging data for the non-hydroxylated this compound is not available in the cited sources.

The existing scientific literature accessible through the conducted searches does not provide specific details on the effects of this compound on cellular antioxidant defense mechanisms. Studies have confirmed its presence in extracts with general antioxidant activity, but investigations into its specific interactions with cellular systems, such as antioxidant enzymes or signaling pathways, have not been reported. researchgate.netmdpi.comnih.gov

Antiproliferative and Anticancer Properties: A Lack of Evidence

Detailed investigation into the antiproliferative and anticancer properties of this compound, as specified in the research outline, did not yield any available data. The following subsections remain unaddressed by current scientific literature.

Cytotoxicity Evaluation in Human Cancer Cell Lines (e.g., BEL-7402)

There is no publicly available research on the cytotoxic effects of this compound on the human hepatocellular carcinoma cell line BEL-7402, or any other human cancer cell lines.

Induction of Apoptosis via Mitochondrial Pathways

Information regarding the ability of this compound to induce apoptosis, specifically through the mitochondrial pathway, is not present in the reviewed scientific literature.

Modulation of Myeloid Cell Leukemia 1 (Mcl-1) Protein

The potential for this compound to modulate the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) has not been investigated in the available research.

Anti-Inflammatory Effects and Related Signaling Pathways: Unexplored Territory

Similarly, the anti-inflammatory potential of this compound and its influence on related signaling pathways remain uninvestigated.

Inhibition of Nitric Oxide (NO) Production in Macrophage Cells

There are no studies available that examine the effect of this compound on the production of nitric oxide (NO) in macrophage cells, a key indicator of anti-inflammatory activity.

Influence on Quinone Reductase (QR) Inductive Activity

The influence of this compound on the inductive activity of quinone reductase (QR), an enzyme involved in detoxification and protection against oxidative stress, has not been documented.

Metabolic Regulation and Anti-Diabetic Potential

Current scientific literature lacks direct studies investigating the specific metabolic regulatory and anti-diabetic effects of this compound. However, research on complex plant extracts containing structurally similar furan (B31954) derivatives provides some context for its potential role in metabolic pathways.

A study analyzing the chemical constituents of Purslane seed (Portulaca oleracea L.), a plant used in traditional medicine for diabetes, identified a variety of compounds, including organic acids like 3-Hydroxy-5-methylfuran-3-carboxylic acid/5-Hydroxymethyl-2-furoic acid. nih.govresearchgate.net While the effects cannot be attributed to a single molecule, the comprehensive extract demonstrated significant hypoglycemic activity in diabetic mice. nih.gov

There is no direct evidence in the reviewed literature to confirm the hypoglycemic or hypolipidemic activities of pure this compound. The hypoglycemic effects observed in studies are associated with complex extracts. For instance, the extract of Portulaca oleracea seed, which contains a variety of constituents including a hydroxylated furan carboxylic acid derivative, was shown to lower fasting blood glucose and glycated hemoglobin levels in streptozotocin-induced diabetic mice. nih.gov Similarly, Capparis spinosa, which contains the related compound 4-hydroxy-5-methylfuran-3-carboxylic acid, is used traditionally for its antihyperglycemic effects, though the specific compound responsible has not been isolated as the active agent. tandfonline.comthieme-connect.comresearchgate.net

While direct modulation by this compound has not been reported, an integrative pharmacology study on the anti-diabetic mechanisms of Purslane seed extract identified several key modulated pathways. nih.gov The analysis predicted that the collective action of the extract's compounds, which includes a furan derivative, influences critical metabolic pathways such as Glutathione metabolism and Arachidonic acid metabolism. nih.gov This suggests that furan-containing compounds may contribute to a broader pharmacological effect on metabolic dysregulation.

Table 1: Pathways and Compounds Identified in Purslane Seed Extract Study

| Identified Compounds (Partial List) | Key Modulated Pathways |

| Organic Acids (incl. 3-Hydroxy-5-methylfuran-3-carboxylic acid) | Glutathione Metabolism |

| Flavonoids | Arachidonic Acid Metabolism |

| Alkaloids | Type II Diabetes Mellitus |

| Coumarins | VEGF Signaling Pathway |

| ErbB Signaling Pathway | |

| Apoptosis |

This table is based on data from an integrative pharmacology study on a complex plant extract and does not represent the activity of this compound in isolation. nih.gov

The study on Purslane seed extract also performed verification experiments to confirm the accuracy of its network pharmacology predictions. nih.gov The results showed that the extract administration led to the modulation of mRNA expression levels of key diabetes-related genes, including Akt1, VEGF, and ErbB2. nih.gov This finding links a furan-containing natural extract to the regulation of specific genetic targets relevant to diabetes, although the effect is a result of the combined action of all phytochemicals in the extract.

Broad-Spectrum Bioactivity Screening: Antibacterial, Antiviral, Antifungal, Immunomodulatory, Hepatoprotective Assessments

Research into the broad-spectrum bioactivity of this compound is limited, with most studies focusing on related furan derivatives. However, some specific activities have been directly attributed to the compound.

One of the most direct findings is its nematicidal activity. A study on metabolites from nematophagous fungi identified this compound as a potent agent against the nematodes Meloidogyne incognita and Panagrellus redivivus. nih.govd-nb.info

For antimicrobial activity, while data on the pure acid is scarce, a direct derivative, N'-acetyl-5-methylfuran-3-carbohydrazide, has been shown to possess broad-spectrum antimicrobial efficacy. vulcanchem.com Furthermore, a related compound, 4-hydroxy-5-methylfuran-3-carboxylic acid (also known as cappariside), was isolated from Capparis spinosa and demonstrated strong antioxidant capabilities. tandfonline.comresearchgate.net

There is no available scientific literature on the specific antiviral, immunomodulatory, or hepatoprotective activities of this compound. However, aqueous extracts of Capparis spinosa fruit, a known source of the related compound cappariside, have been reported to possess anti-inflammatory and immunomodulatory properties, though this activity has not been linked to a specific molecule. researchgate.netgreenpharmacy.infoskums.ac.ir

Table 2: Documented Nematicidal Activity of this compound

| Target Organism | Activity Metric | Result |

| Meloidogyne incognita | LD₅₀ | 100 µg/ml |

| LD₉₀ | 200 µg/ml | |

| Panagrellus redivivus | LD₅₀ | 100 µg/ml |

| LD₉₀ | 200 µg/ml |

Data sourced from a study on metabolites from nematophagous fungi. nih.govd-nb.info

Computational Chemistry and Theoretical Modeling of 5 Methylfuran 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure, molecular geometry, and reactivity of a molecule. These calculations can determine parameters like bond lengths, bond angles, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a compound's stability and reaction mechanisms.

Despite the utility of these methods, a detailed quantum chemical analysis specifically for 5-methylfuran-3-carboxylic acid is not available in the published literature. While studies exist for structurally related furan (B31954) and isoxazole (B147169) derivatives, providing insights into the computational investigation of similar scaffolds, direct data on the electronic properties and reactivity descriptors of this compound remains un-investigated. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies can predict binding affinity and identify key interactions like hydrogen bonds and hydrophobic contacts.

A review of the scientific literature indicates that no specific molecular docking studies have been published for this compound. Research is available for a variety of other furan-containing compounds, demonstrating their potential interactions with targets like α-glucosidase, PTP1B, and various microbial enzymes. However, the specific binding modes and potential biological targets of this compound have not been computationally explored.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new molecules with potential activity.

There are currently no published pharmacophore models derived from or used to screen for molecules with a this compound scaffold. While pharmacophore-based virtual screening is a common and powerful technique in drug discovery, its application to this specific compound has not been documented.

Network Pharmacology for Systemic Mechanistic Elucidation

Network pharmacology is an approach that combines systems biology and computational techniques to understand the effects of a compound on a whole-system level. It involves predicting multiple protein targets for a single compound and analyzing how these interactions influence various biological pathways.

Target Prediction and Interaction Network Construction

The initial step in network pharmacology is to predict the potential biological targets of a compound. This is often done using a combination of ligand-based and structure-based computational methods. These predicted targets are then used to construct a compound-target interaction network.

No studies on target prediction or the construction of an interaction network for this compound have been reported in the scientific literature.

Pathway Enrichment Analysis for Biological Processes

Following target identification, pathway enrichment analysis is performed to determine which biological pathways are significantly affected by the compound's interactions with its predicted targets. This helps to elucidate the compound's potential mechanisms of action and therapeutic effects.

As there is no available data on the predicted targets for this compound, no subsequent pathway enrichment analysis has been conducted or published.

Structure Activity Relationship Sar Studies and Rational Drug Design Based on 5 Methylfuran 3 Carboxylic Acid Scaffolds

Systematic Modification of Furan (B31954) Ring Substituents and Carboxylic Acid Moiety

The foundation of structure-activity relationship (SAR) studies on this scaffold involves the independent and combined modification of its two key functional regions: the furan ring and the carboxylic acid. The versatility of furan chemistry allows for a range of modifications, including electrophilic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions, enabling the introduction of diverse substituents onto the heterocyclic core. numberanalytics.com

Research has demonstrated that the trichloromethyl group on a furan ring can be effectively displaced by various nucleophiles. researchgate.net This reactivity opens a pathway for creating a library of derivatives. For instance, the carboxylic acid moiety of furan-3-carboxylic acid can be readily converted into amides by reacting it with various primary and secondary alkyl amines, or corresponding acyl chlorides can be reacted with arylamines. researchgate.net These modifications systematically alter the molecule's hydrogen bonding capacity, lipophilicity, and steric profile, which are critical determinants of biological activity. Each new analogue helps to build a comprehensive SAR profile, mapping out the chemical space required for optimal interaction with a given biological target.

Impact of Hydroxylation and Methylation Patterns on Bioactivity

The placement of hydroxyl (-OH) and additional methyl (-CH3) groups on the furan scaffold is a key strategy to fine-tune its biological activity. While specific SAR data on the hydroxylation and methylation of 5-methylfuran-3-carboxylic acid is not extensively detailed in the public domain, the principles are well-established in medicinal chemistry. Methylation can impact metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

Furthermore, epigenetic factors can be influenced by furan compounds. Studies on furan itself have shown that it can induce changes in gene-specific DNA methylation in vivo, which has functional consequences for gene expression and is considered a component of its hepatotoxicity. nih.gov While this relates to the effect of furan on biological methylation rather than the effect of methylation on the furan compound's activity, it underscores the intricate relationship between furan structures and cellular processes. Altering methylation patterns on the drug molecule itself can profoundly affect its binding affinity, selectivity, and pharmacokinetic properties.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to enhance a molecule's pharmacodynamic and pharmacokinetic properties while retaining its desired biological activity. researchgate.net This approach is highly relevant for both the carboxylic acid and furan moieties of the this compound scaffold.

Carboxylic Acid Bioisosteres

The carboxylic acid group is crucial for target binding in many drugs, but its ionized nature at physiological pH can lead to poor membrane permeability, metabolic instability, and potential toxicity. nih.govuvm.edu Medicinal chemists frequently replace it with bioisosteres to mitigate these drawbacks. nih.govresearchgate.net Common replacements can be categorized as ionized or neutral. nih.govhyphadiscovery.com Ionized isosteres like tetrazoles, hydroxamic acids, and acyl sulfonamides mimic the acidic character of the carboxylic acid, allowing them to maintain key ionic interactions with the target. nih.govnih.govhyphadiscovery.com Neutral bioisosteres can replicate the hydrogen bonding patterns or engage in other interactions like cation-π interactions. hyphadiscovery.com The choice of a replacement is context-dependent, as the outcome cannot be readily predicted and often requires screening a panel of options. nih.govuvm.edu

Interactive Table: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Typical pKa | Key Features | Potential Advantages |

| Carboxylic Acid | ~3.5 - 4.5 | Anionic at physiological pH, strong H-bond acceptor. researchgate.net | Forms strong, charge-based interactions with targets. researchgate.net |

| Tetrazole | ~4.5 - 5.0 | Anionic, similar H-bond geometry to carboxylate. researchgate.net | Can improve metabolic profile (avoids acyl glucuronidation). nih.govhyphadiscovery.com |

| Hydroxamic Acid | ~8.0 - 9.0 | Moderately acidic, strong metal-chelating properties. nih.gov | Can act as a carboxylic acid mimic and interact with metallic cofactors. nih.gov |

| Acyl Sulfonamide | Varies widely | Acidic proton on nitrogen, can establish similar H-bond geometry. nih.gov | Tunable acidity based on substituents. nih.gov |

| Isoxazolol | Varies | Can act as an ionized bioisostere. | May offer an alternative metabolic profile. nih.govhyphadiscovery.com |

Furan Ring Bioisosteres

The furan ring itself can be a site of oxidative metabolism. cambridgemedchemconsulting.com Replacing it with other 5- or 6-membered aromatic rings can significantly alter the compound's metabolic stability, polarity, and solubility. Common bioisosteres for a furan ring include thiophene, pyridine, pyrazole, and thiazole. cambridgemedchemconsulting.comresearchgate.net For example, introducing a nitrogen atom into the ring (e.g., pyridine) increases polarity and can reduce CYP-mediated metabolism. cambridgemedchemconsulting.com Such replacements must be carefully considered to ensure that essential electronic or steric features required for biological activity are conserved.

Development of Prodrugs and Targeted Delivery Systems

Prodrug Strategies

To overcome the pharmacokinetic challenges associated with carboxylic acids, such as poor oral bioavailability due to low lipophilicity, a common strategy is the development of prodrugs. researchgate.netnih.gov The most prevalent approach is to mask the polar carboxylic acid group by converting it into an ester. researchgate.net These ester prodrugs are more lipophilic, allowing for enhanced absorption from the gastrointestinal tract. Once absorbed, they are designed to be rapidly hydrolyzed by esterase enzymes in the body to release the active carboxylic acid parent drug. researchgate.net For example, adding a lipophilic pivaloyloxymethyl group is a known method to increase absorption. researchgate.net In other cases, phosphate (B84403) prodrugs have been synthesized to dramatically improve water solubility for intravenous formulations and have been shown to maintain antiviral potency while significantly reducing cytotoxicity. mdpi.com

Targeted Delivery Systems

Beyond general improvements in bioavailability, the furan moiety offers unique opportunities for creating sophisticated targeted delivery systems. The furan ring can participate in Diels-Alder reactions, a type of [4+2] cycloaddition, with high efficiency under mild conditions. nih.govutoronto.ca This specific reactivity has been exploited to conjugate furan-functionalized polymeric nanoparticles to antibodies modified with a maleimide (B117702) group. nih.govutoronto.ca This creates an "immuno-nanoparticle" capable of selectively delivering a drug payload to specific cells or tissues that express the target antigen for the antibody. nih.gov This approach leverages the furan group not as part of the pharmacophore itself, but as a chemical handle for advanced, targeted drug delivery, potentially increasing efficacy and reducing off-target side effects. researchgate.netutoronto.ca

Future Directions and Emerging Research Avenues for 5 Methylfuran 3 Carboxylic Acid Research

Advancements in Sustainable Isolation and Production Methods

The shift towards a green and sustainable chemical industry necessitates the development of eco-friendly methods for producing valuable platform chemicals. Furan (B31954) derivatives, including 5-methylfuran-3-carboxylic acid, are increasingly sourced from renewable biomass, offering a viable alternative to petroleum-based feedstocks. nih.gov

Future research will likely focus on the following:

Biocatalytic Synthesis: The use of enzymes and whole-cell biocatalysts for the conversion of biomass-derived sugars and other platform molecules into furan compounds is a rapidly growing field. nih.govdiva-portal.org These biocatalytic cascades offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation. diva-portal.orgnjtech.edu.cn Recent studies have demonstrated the successful use of engineered E. coli cells and other microorganisms to produce various furan carboxylic acids with high yields. njtech.edu.cnresearchgate.net For instance, the conversion of 5-hydroxymethylfurfural (B1680220) (HMF), a key biomass-derived intermediate, into furan dicarboxylic acid showcases the potential of biocatalysis. researchgate.net

Novel Catalytic Systems: The development of efficient and reusable catalysts is crucial for the economic viability of biomass conversion processes. researchgate.netnih.gov Research into non-precious metal catalysts, such as those based on cobalt, and the use of green solvents like deep eutectic solvents, are promising areas of investigation. researchgate.netnih.gov These approaches aim to create more sustainable and cost-effective catalytic systems for the production of furan derivatives. researchgate.netnih.gov

Process Intensification: Continuous flow reactors and other process intensification technologies can enhance the efficiency and scalability of furan production. These methods can lead to higher yields, reduced reaction times, and a smaller environmental footprint compared to traditional batch processes.

Clinical Translation Potential and Preclinical Development of Lead Compounds

The diverse biological activities exhibited by furan-containing compounds have positioned them as attractive scaffolds in drug discovery. ijabbr.com The carboxylic acid group, in particular, is a key pharmacophore in many drugs, capable of forming strong interactions with biological targets. rug.nl However, challenges such as metabolic instability and limited membrane permeability can hinder the clinical translation of carboxylic acid-containing drug candidates. nih.gov

Future efforts in this area will concentrate on:

Lead Optimization and Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is essential to identify derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.gov SAR studies will help elucidate the key structural features required for a desired biological activity. nih.gov

Bioisosteric Replacement: To overcome the limitations associated with the carboxylic acid moiety, researchers are exploring the use of bioisosteres—functional groups with similar physicochemical properties. rug.nlnih.gov This strategy can improve a compound's metabolic stability and oral bioavailability without significantly altering its interaction with the target. rug.nl

Preclinical Evaluation: Promising lead compounds will need to undergo rigorous preclinical testing to assess their efficacy and safety in animal models. nih.gov This includes detailed pharmacokinetic and toxicological studies to support their advancement into clinical trials.

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of "omics" technologies is set to revolutionize our understanding of how this compound and its derivatives interact with biological systems.

Target Identification and Mechanism of Action: Proteomics can be employed to identify the protein targets of bioactive furan derivatives. By analyzing changes in protein expression or modification in response to compound treatment, researchers can gain insights into the compound's mechanism of action.

Personalized Medicine: In the long term, integrating genomic data could help predict how individuals might respond to furan-based drugs, paving the way for personalized therapeutic strategies.

Exploration of Novel Therapeutic Applications Beyond Current Findings

While furan derivatives have shown promise in areas like antimicrobial and anticancer research, their therapeutic potential is far from fully explored. ijabbr.com The unique chemical properties of the furan ring make it a versatile building block for creating a wide array of molecular structures. acs.org

Future research should explore:

New Disease Areas: Screening libraries of this compound derivatives against a broad range of biological targets could uncover novel therapeutic applications in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases.

Drug Resistance: Furan-based compounds may offer new strategies to combat drug resistance, a growing global health concern. nih.gov For example, derivatives could be designed to inhibit efflux pumps that confer multidrug resistance in cancer cells or bacteria. nih.gov

Combination Therapies: Investigating the synergistic effects of furan derivatives with existing drugs could lead to more effective combination therapies with improved efficacy and reduced side effects.

Collaborative Research Initiatives and Interdisciplinary Approaches

The complexity of modern scientific challenges necessitates a collaborative and interdisciplinary approach. To accelerate progress in the field of this compound research, fostering collaborations between different scientific disciplines is crucial.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical or chemical companies can bridge the gap between basic discovery and commercial application. These partnerships can provide access to resources, expertise, and funding necessary to advance promising compounds through the development pipeline.

Interdisciplinary Teams: Bringing together experts from synthetic chemistry, medicinal chemistry, biology, pharmacology, and computational science will create a synergistic environment for innovation. This interdisciplinary approach will be vital for tackling the multifaceted challenges of drug discovery and material science.

Open Science and Data Sharing: Open access to research data and the establishment of shared compound libraries can accelerate the pace of discovery by allowing researchers to build upon each other's work.

By pursuing these future directions, the scientific community can continue to unlock the vast potential of this compound and its derivatives, leading to the development of new medicines, sustainable materials, and innovative chemical processes.

Q & A

Q. What are the established synthetic methodologies for 5-methylfuran-3-carboxylic acid, and how do reaction conditions influence yield?

Answer: Synthesis of this compound typically involves multi-step reactions starting from furan derivatives. Key methods include:

- Carboxylation of methyl-substituted furans : Direct carboxylation using CO₂ under catalytic conditions (e.g., Pd-based catalysts) at controlled temperatures (80–120°C) .

- Oxidative functionalization : Oxidation of 5-methylfuran precursors (e.g., 5-methylfurfural) using oxidizing agents like KMnO₄ or RuO₄ in acidic media, followed by purification via recrystallization .

- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and minimize by-products like decarboxylated derivatives .

Q. Critical factors :

- Temperature control (60–100°C) to prevent ring-opening side reactions.

- Solvent choice (polar aprotic solvents like DMF improve solubility).

- Catalyst loading (5–10 mol% for optimal turnover).

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at 1680–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 154.16 (C₈H₁₀O₃) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) for purity assessment .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the reactivity of methylfuran carboxylic acids?

Answer:

- Positional effects :

- 3-Carboxylic acid vs. 2-carboxylic acid : The 3-position enhances acidity (pKa ~3.5) due to resonance stabilization, whereas the 2-position shows lower reactivity in nucleophilic substitutions .

- Methyl group placement : A methyl group at the 5-position (vs. 2- or 4-) reduces steric hindrance, facilitating electrophilic aromatic substitution (e.g., nitration) .

- Reactivity trends :

Q. How can researchers resolve contradictions in catalytic efficiency data for synthesizing this compound?

Answer: Discrepancies in catalytic performance often arise from:

- Impurity profiles : By-products (e.g., decarboxylated furans) can skew yield calculations. Use GC-MS or HPLC to quantify intermediates .

- Reaction scale : Lab-scale reactions (≤1 mmol) may show higher apparent efficiency due to better mixing; pilot-scale systems require adjusted catalyst loading .

- Protocol standardization :

Q. What are the safety protocols for handling this compound in laboratory settings?

Answer:

- Hazard classification :

- PPE requirements :

- Waste disposal :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.